PI3K-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K-IN-26 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase (PI3K) family, specifically the alpha isoform. The PI3K family plays a crucial role in cellular processes such as growth, division, migration, and survival. Aberrant activation of the PI3K signaling pathway is often associated with cancer progression, making this compound a significant compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K-IN-26 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
PI3K-IN-26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.
Scientific Research Applications
PI3K-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in various cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, division, and survival.
Medicine: Primarily used in cancer research to inhibit the PI3K pathway, which is often overactivated in cancer cells.
Mechanism of Action
PI3K-IN-26 exerts its effects by inhibiting the activity of the PI3K alpha isoform. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, motility, survival, metabolism, and angiogenesis . By blocking this pathway, this compound can reduce cellular proliferation and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3K alpha-specific inhibitor used in the treatment of breast cancer.
Taselisib: A PI3K beta-sparing inhibitor that blocks PI3K signaling and induces a decrease in p110α protein levels.
GDC-0077: A PI3K inhibitor that shows increased potency in inhibiting mutant PI3K pathway signaling.
Uniqueness of PI3K-IN-26
This compound is unique due to its specific targeting of the PI3K alpha isoform, which is highly relevant in cancer research. Its ability to selectively inhibit this isoform makes it a valuable tool in studying the PI3K signaling pathway and developing targeted cancer therapies .
Properties
Molecular Formula |
C21H18N6OS |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-methyl-6-phenyl-7-[1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C21H18N6OS/c1-12-9-29-16-8-15(17(21(28)27(12)16)14-6-4-3-5-7-14)13(2)26-20-18-19(23-10-22-18)24-11-25-20/h3-11,13H,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
GGFMIRIKNCYXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CC(=C(C(=O)N12)C3=CC=CC=C3)C(C)NC4=NC=NC5=C4NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.